![molecular formula C5H6BrClN2 B1275160 1-(2-Bromoethyl)-4-chloro-1H-pyrazole CAS No. 1011801-59-4](/img/structure/B1275160.png)
1-(2-Bromoethyl)-4-chloro-1H-pyrazole
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Overview
Description
1-(2-Bromoethyl)-4-chloro-1H-pyrazole is a halogenated pyrazole derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related halogenated pyrazoles and their derivatives have been synthesized and characterized, suggesting potential methodologies and properties that could be relevant to 1-(2-Bromoethyl)-4-chloro-1H-pyrazole.
Synthesis Analysis
The synthesis of halogenated pyrazoles typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides was achieved by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved multiple steps starting from 2,3-dichloropyridine, proceeding through cyclization and bromination reactions . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated pyrazoles has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structures of various 4-halogenated-1H-pyrazoles have been determined, revealing details about their molecular conformations and intermolecular interactions . These studies provide insights into the potential molecular structure of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole, which may exhibit similar halogen bonding motifs and crystal packing arrangements.
Chemical Reactions Analysis
Halogenated pyrazoles can participate in a variety of chemical reactions due to the presence of reactive halogen atoms. The reactivity of these compounds can be influenced by the nature of the halogen substituents and the surrounding molecular framework. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives involved reactions with primary and secondary amines . Such reactivity patterns could be relevant when considering the chemical behavior of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole in various synthetic and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrazoles are determined by their molecular structures and the nature of their substituents. The crystal packing, hydrogen bonding, and π-interactions play significant roles in defining the solid-state properties of these compounds . Additionally, spectroscopic techniques such as NMR and IR spectroscopy provide valuable information about the electronic environment and functional groups present in these molecules . These analyses can be used to predict the properties of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole, including its solubility, melting point, and reactivity.
Scientific Research Applications
Biological Activity
- Bioactivity and Chemical Properties :
- The bioactive potential of certain pyrazole derivatives has been a subject of investigation. For example, a specific compound was synthesized and its structure was detailed through various spectroscopic methods, revealing interesting biological activities against fungicides and viruses (Li et al., 2015). This highlights the chemical's potential in agricultural or pharmaceutical applications.
Material Science and Nanotechnology
- Material Science and Nanotechnology Applications :
- In the realm of material science, the focus has been on using pyrazole derivatives as precursors or components in complex chemical structures. Notably, studies have detailed the synthesis of pyrazole-stabilized dinuclear palladium(II) chalcogenolates, and these compounds have been employed as single-source precursors for the synthesis of palladium chalcogenide nanoparticles (Sharma et al., 2015). Additionally, pyrazolated thio/selenoethers have been synthesized and used to form complexes with palladium(II), which further exhibit potential in catalyzing Suzuki-Miyaura coupling reactions and as precursors for palladium-selenide nanoparticles (Sharma et al., 2013).
Mechanism of Action
Future Directions
The future directions for the study of “1-(2-Bromoethyl)-4-chloro-1H-pyrazole” could include a detailed investigation of its synthesis, properties, and potential applications. Given its structural features, it might be interesting to explore its potential as a building block in the synthesis of pharmaceuticals or other biologically active compounds .
properties
IUPAC Name |
1-(2-bromoethyl)-4-chloropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGNGVIZSRTHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405680 |
Source
|
Record name | 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1011801-59-4 |
Source
|
Record name | 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)-4-chloro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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